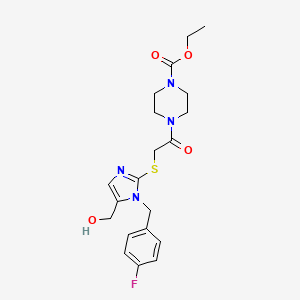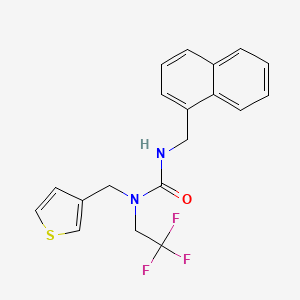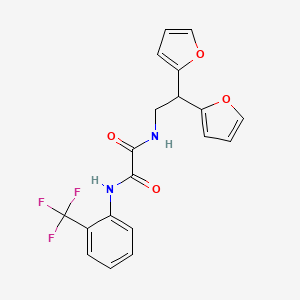![molecular formula C16H14ClN3O3 B2364316 N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide CAS No. 1333830-59-3](/img/structure/B2364316.png)
N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly known as CFTR inhibitor, as it inhibits the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a transmembrane protein that regulates the transport of chloride ions across the cell membrane. Mutations in the CFTR gene can lead to cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTR inhibitors have been investigated as potential therapeutic agents for cystic fibrosis and other diseases that involve abnormal ion transport across cell membranes.
Mécanisme D'action
N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide inhibits the activity of the N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide protein by binding to the cytoplasmic domain of the protein. This binding prevents the opening of the chloride channel, which leads to a decrease in the transport of chloride ions across the cell membrane.
Biochemical and Physiological Effects:
N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide has been shown to have significant biochemical and physiological effects. In vitro studies have shown that this compound can increase the activity of the mutant N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide protein in cells derived from cystic fibrosis patients. In vivo studies have shown that this compound can improve lung function in animal models of cystic fibrosis. However, further studies are needed to determine the safety and efficacy of this compound in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide is its specificity for the N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide protein. This compound does not affect other ion channels or transporters, which reduces the risk of off-target effects. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide. One direction is to investigate the safety and efficacy of this compound in humans. Clinical trials are needed to determine the optimal dosage, administration route, and potential side effects of this compound. Another direction is to investigate the potential of this compound as a therapeutic agent for other diseases that involve abnormal ion transport across cell membranes, such as secretory diarrhea and polycystic kidney disease. Additionally, further studies are needed to optimize the synthesis and formulation of this compound for use in research and clinical settings.
Méthodes De Synthèse
The synthesis of N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide involves several steps. The starting material is 3-chlorobenzyl cyanide, which is reacted with furan-3-carboxaldehyde to form the corresponding imine. The imine is then reduced to the amine using sodium borohydride. The amine is then reacted with 3-chlorophenyl isocyanate to form the urea intermediate. The urea intermediate is then reacted with formic acid to form the final product, N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide.
Applications De Recherche Scientifique
N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide has been extensively studied for its potential therapeutic applications. One of the main areas of research is cystic fibrosis, where N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide inhibitors have been investigated as potential therapeutic agents. N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide inhibitors have been shown to increase the activity of the mutant N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide protein in vitro and in vivo.
Propriétés
IUPAC Name |
N-[1-[[(3-chlorophenyl)-cyanomethyl]amino]-1-oxopropan-2-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3/c1-10(19-16(22)12-5-6-23-9-12)15(21)20-14(8-18)11-3-2-4-13(17)7-11/h2-7,9-10,14H,1H3,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKCAMHTVYEHAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C#N)C1=CC(=CC=C1)Cl)NC(=O)C2=COC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-4-(thiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2364234.png)

![3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2364236.png)

![Bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B2364239.png)

![1,3-diethyl 2-[(5-bromo-1H-indol-3-yl)methyl]-2-acetamidopropanedioate](/img/structure/B2364242.png)
![2-{[5-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2364243.png)

![N-[(4-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2364250.png)
![(1-(4-chlorophenyl)cyclopentyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2364251.png)
![(E)-ethyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2364252.png)
![2-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid](/img/structure/B2364254.png)